Technical Documentation Center

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
  • CAS: 1338661-72-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid: Synthesis, Characterization, and Biological Potential

Abstract This technical guide provides a comprehensive scientific overview of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, a substituted quinoline derivative with significant potential in medicinal chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, a substituted quinoline derivative with significant potential in medicinal chemistry. Quinoline scaffolds are foundational in numerous therapeutic agents, and the specific substitutions on this molecule—a fluorine atom at the 6-position, a methoxy group at the 4-position, and a methyl group at the 8-position—are anticipated to modulate its physicochemical properties and biological activity. This document details a proposed synthetic route, outlines a suite of analytical techniques for its comprehensive characterization, and explores its potential as an antibacterial and anticancer agent based on the well-established pharmacology of related fluoroquinolone compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antibacterial, anticancer, antifungal, and anti-inflammatory properties.[2][3] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS No. 1338661-72-5[4]), is a rationally designed molecule that incorporates several key functional groups. The carboxylic acid at the 2-position is a common feature in many biologically active quinolines, often crucial for target engagement. The fluorine atom at the 6-position is a hallmark of the potent fluoroquinolone class of antibiotics, known to enhance antibacterial efficacy.[] The methoxy group at the 4-position and the methyl group at the 8-position are expected to influence the molecule's lipophilicity, metabolic stability, and overall three-dimensional conformation, thereby impacting its biological activity and pharmacokinetic properties.

This guide will provide a detailed exploration of this promising molecule, from its synthesis to its potential therapeutic applications.

Physicochemical Properties

PropertyPredicted Value/InformationSource
CAS Number 1338661-72-5[4]
Molecular Formula C12H10FNO3[4]
Molecular Weight 235.22 g/mol [4]
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. The carboxylic acid moiety suggests pH-dependent aqueous solubility.General knowledge of quinoline carboxylic acids
pKa The carboxylic acid group is expected to have a pKa in the range of 3-5, while the quinoline nitrogen will have a basic pKa.General knowledge of quinoline carboxylic acids

Synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

The synthesis of substituted quinoline-2-carboxylic acids can be achieved through various established synthetic methodologies. The Doebner reaction provides a powerful and versatile route for the construction of the quinoline-4-carboxylic acid scaffold from an aniline, an aldehyde, and pyruvic acid.[6][7] While the target molecule has a carboxylic acid at the 2-position, a modified Doebner-von Miller or a related multi-component reaction is a plausible approach for its synthesis.

A proposed synthetic pathway for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is outlined below. This approach leverages a three-component reaction, a cornerstone of modern synthetic chemistry for building molecular complexity in a single step.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Doebner-type Reaction cluster_product Product cluster_purification Work-up & Purification A 4-Fluoro-2-methylaniline R One-pot, three-component condensation (Acid or Lewis Acid catalyst) A->R B Pyruvic acid B->R C 2-Methoxyacetaldehyde C->R W Aqueous work-up (pH adjustment) Crystallization or Column Chromatography R->W P 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid W->P G cluster_synthesis Synthesized Compound cluster_analysis Characterization Techniques cluster_results Confirmation S Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) S->NMR MS Mass Spectrometry (HRMS) S->MS HPLC HPLC (Purity Assessment) S->HPLC Xray X-ray Crystallography (If single crystals are obtained) S->Xray C Structural Elucidation & Purity Confirmation NMR->C MS->C HPLC->C Xray->C G cluster_drug Fluoroquinolone cluster_targets Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result D 6-Fluoro-4-methoxy-8-methyl- quinoline-2-carboxylic acid Gyrase DNA Gyrase D->Gyrase Inhibition TopoIV Topoisomerase IV D->TopoIV Inhibition Replication DNA Replication Gyrase->Replication Transcription Transcription Gyrase->Transcription Segregation Chromosome Segregation TopoIV->Segregation Death Bacterial Cell Death Replication->Death Transcription->Death Segregation->Death G cluster_drug Quinoline Derivative cluster_targets Cellular Targets cluster_process Cellular Processes cluster_outcome Result D 6-Fluoro-4-methoxy-8-methyl- quinoline-2-carboxylic acid DHODH DHODH D->DHODH Inhibition Pim1 Pim-1 Kinase D->Pim1 Inhibition DNA DNA/Topoisomerase D->DNA Intercalation/ Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Proliferation Cell Proliferation & Survival Pim1->Proliferation Replication DNA Replication DNA->Replication Apoptosis Apoptosis/Cell Cycle Arrest Pyrimidine->Apoptosis Proliferation->Apoptosis Replication->Apoptosis

Sources

Exploratory

Mass Spectrometry Analysis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid: A Comprehensive Guide to Fragmentation Mechanisms and Analytical Workflows

Introduction 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS: 1338661-72-5) (1)[1] is a highly functionalized heterocyclic compound. Its structural motifs—a quinoline core, a carboxylic acid, a fluorine atom,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS: 1338661-72-5) (1)[1] is a highly functionalized heterocyclic compound. Its structural motifs—a quinoline core, a carboxylic acid, a fluorine atom, and a methoxy group—make it a valuable intermediate in the synthesis of fluoroquinolone-like antibiotics and targeted therapeutics. For analytical scientists, these same functional groups dictate its behavior in the gas phase during mass spectrometry (MS) analysis.

This whitepaper provides an in-depth mechanistic guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) of this molecule, offering a self-validating LC-MS/MS protocol for researchers in drug metabolism and pharmacokinetics (DMPK).

Physicochemical Properties & Ionization Strategy

The molecule (C₁₂H₁₀FNO₃) has an exact monoisotopic mass of 235.0645 Da. Because it possesses both a basic quinoline nitrogen and an acidic carboxylic acid, it is amphoteric and ionizes efficiently in both positive and negative ESI modes.

  • ESI Positive Mode (ESI+): The quinoline nitrogen is a strong proton acceptor, readily forming the [M+H]+ precursor ion at m/z 236.07. ESI+ is generally preferred for MS/MS because the protonated quinoline ring directs a rich and predictable fragmentation cascade (2)[2].

  • ESI Negative Mode (ESI-): The C2-carboxylic acid easily deprotonates to form the[M-H]- ion at m/z 234.06. While highly sensitive, ESI- fragmentation is often limited to simple decarboxylation, providing less structural information.

Table 1: Exact Mass and Primary Adducts

Ionization ModeSpeciesFormulaExact Mass (m/z)
NeutralMC₁₂H₁₀FNO₃235.0645
ESI (+)[M+H]+C₁₂H₁₁FNO₃+236.0718
ESI (+)[M+Na]+C₁₂H₁₀FNO₃Na+258.0537
ESI (-)[M-H]-C₁₂H₉FNO₃-234.0572
Collision-Induced Dissociation (CID) Mechanisms

Understanding the causality behind fragmentation is critical for assay development. The CID of the [M+H]+ ion (m/z 236.07) is governed by the thermodynamic stability of the leaving groups and the resulting product ions.

A. Primary Decarboxylation (-44 Da) The most abundant and lowest-energy fragmentation pathway is the neutral loss of carbon dioxide (CO₂). In quinoline-2-carboxylic acids, the proximity of the protonated nitrogen to the C2-carboxyl group facilitates an intramolecular proton transfer, lowering the activation energy for decarboxylation (2)[2]. This yields a highly stable product ion at m/z 192.08.

B. Methoxy Cleavage (-15 Da) Following decarboxylation, the methoxy group at the C4 position undergoes homolytic cleavage. Methoxy-substituted aromatic systems characteristically expel a methyl radical (•CH₃, 15 Da) to form a stable radical cation (3)[3]. This transition (m/z 192.08 → 177.06) is a hallmark of methoxyquinolines.

C. Fluorine Elimination (-20 Da) Fluorinated quinolines and fluoroquinolones frequently eliminate hydrogen fluoride (HF, 20 Da) upon collisional activation (4)[4]. The C6 fluorine atom abstracts a hydrogen from the adjacent C5 position or a migrating proton, expelling neutral HF and leaving a highly conjugated cyclic cation (m/z 192.08 → 172.08).

ESI_Fragmentation M [M+H]+ m/z 236.07 F1 [M+H - CO2]+ m/z 192.08 M->F1 -CO2 (44 Da) F2 [M+H - CO2 - CH3•]+• m/z 177.06 F1->F2 -CH3• (15 Da) F3 [M+H - CO2 - HF]+ m/z 172.08 F1->F3 -HF (20 Da) F4 [M+H - CO2 - CH3• - HF]+• m/z 157.05 F2->F4 -HF (20 Da) F3->F4 -CH3• (15 Da)

ESI+ CID Fragmentation Pathway of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating steps (e.g., matrix blanks, internal standard normalization) for the quantitative analysis of this compound in biological matrices.

LCMS_Workflow S1 Protein Precipitation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1: Precursor m/z 236.07 S3->S4 S5 Q2: CID Fragmentation S4->S5 S6 Q3: Product m/z 192.08 S5->S6 S7 Data Analysis S6->S7

Step-by-step LC-MS/MS Multiple Reaction Monitoring (MRM) Analytical Workflow.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquoting: Transfer 50 µL of plasma/serum into a microcentrifuge tube.

    • Precipitation & Normalization: Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated fluoroquinolone analog). Causality: The IS acts as a self-validating control to normalize recovery variations and correct for ion suppression/enhancement matrix effects.

    • Extraction: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer: Move 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Causality: The acidic modifier ensures the carboxylic acid remains protonated (neutral) during chromatography, improving retention and peak shape, while simultaneously facilitating [M+H]+ formation in the ESI source.

  • Mass Spectrometry (Triple Quadrupole):

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

For robust quantification, at least two MRM transitions should be monitored: one as the "Quantifier" (highest intensity for sensitivity) and one as the "Qualifier" (for confirmation of structural identity).

Table 2: Optimized MRM Transitions and Collision Energies

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Putative Neutral Loss
Quantifier 236.07192.085015CO₂ (44 Da)
Qualifier 1 236.07177.065025CO₂ + •CH₃ (59 Da)
Qualifier 2 236.07172.085028CO₂ + HF (64 Da)

(Note: Collision energies are approximate starting points and must be tuned on the specific instrument platform to maximize transition efficiency).

References
  • BenchChem. "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." 2

  • Taylor & Francis. "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." 4

  • Canadian Science Publishing. "MASS SPECTRA OF OXYGENATED QUINOLINES." 3

  • CymitQuimica. "6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid." 1

Sources

Foundational

Structural Elucidation of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic Acid: A Comprehensive Guide to X-ray Crystallography

Executive Summary The precise three-dimensional conformation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates fundamentally dictates their physicochemical properties, target binding affi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise three-dimensional conformation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates fundamentally dictates their physicochemical properties, target binding affinity, and solid-state stability. 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS: 1338661-72-5) is a highly functionalized quinaldic acid derivative representing a privileged scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and antimalarial agents.

This whitepaper provides an in-depth, self-validating technical framework for determining the single-crystal X-ray structure of this compound. By analyzing the causality behind specific crystallographic techniques—from vapor diffusion crystallization to cryogenic data collection and full-matrix least-squares refinement—this guide equips researchers with a robust methodology for mapping the supramolecular architecture, tautomeric states, and steric dynamics of complex quinoline derivatives.

Structural Significance & Mechanistic Insights

The solid-state behavior of functionalized quinoline-2-carboxylic acids is governed by a delicate balance of electronic effects and steric hindrance. Understanding these forces is critical for predicting polymorphism and solubility.

  • Tautomerism and the R22​(8) Motif: Quinoline-2-carboxylic acids frequently exhibit solid-state tautomerism, co-crystallizing as a 1:1 mixture of the neutral acid and the zwitterionic quinolinium-2-carboxylate . The primary supramolecular synthon is typically the centrosymmetric R22​(8) hydrogen-bonded dimer, a highly robust motif in carboxylic acid crystal engineering .

  • Steric Hindrance at the 8-Position: The presence of the 8-methyl group introduces severe steric clash with the adjacent quinoline nitrogen lone pair and the 2-carboxylic acid moiety. This steric bulk forces the carboxylic acid group out of the quinoline plane, disrupting ideal π−π stacking and altering the hydrogen-bonding network compared to unsubstituted analogs.

  • Electronic Modulation: The highly electronegative 6-fluoro substituent withdraws electron density from the aromatic system, increasing the acidity of the molecule while acting as a hydrogen-bond acceptor for weak intermolecular C−H⋯F interactions. Concurrently, the 4-methoxy group donates electron density, creating a push-pull electronic system across the quinoline core.

Supramolecular M1 Quinoline Monomer A (Neutral or Zwitterion) Dimer Centrosymmetric Dimer R2,2(8) Motif M1->Dimer O-H...O / N-H...O Hydrogen Bonds M2 Quinoline Monomer B (Neutral or Zwitterion) M2->Dimer O-H...O / N-H...O Hydrogen Bonds Lattice 3D Crystal Lattice (P21/c Space Group) Dimer->Lattice π-π Stacking & C-H...F Interactions

Figure 2: Supramolecular assembly logic driven by R2,2(8) hydrogen bonding.

Experimental Protocol: Crystallization & X-ray Diffraction

To obtain atomic-resolution data, the experimental pipeline must be treated as a self-validating system. Each step—from controlled nucleation to data reduction—incorporates quality control checkpoints to ensure the final structural model is physically meaningful and devoid of systematic errors.

Single Crystal Growth via Vapor Diffusion

Because 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid contains both rigid aromatic features and flexible functional groups, controlled supersaturation is required to prevent the formation of twinned or microcrystalline powders.

  • Solvent Selection: Dissolve 10 mg of the compound (purity >99% via HPLC) in 1.0 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF) to ensure complete solvation of both neutral and zwitterionic species.

  • Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Removing dust and particulate matter eliminates uncontrolled heterogeneous nucleation sites, favoring the growth of fewer, larger single crystals.

  • Antisolvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3.0 mL of an antisolvent (e.g., Diethyl ether or Hexanes). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free, isothermal environment (20 °C) for 5–10 days. The slow vapor-phase diffusion of the antisolvent into the DMF gradually lowers the solubility of the compound, inducing controlled crystallization.

Data Collection and Processing
  • Crystal Mounting: Select a crystal exhibiting sharp extinction under polarized light (confirming a single domain). Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryogenic Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream (Oxford Cryosystems). Causality: Cryogenic temperatures drastically reduce atomic displacement parameters (ADPs) and thermal diffuse scattering, which is mandatory for accurately resolving the positions of the hydrogen atoms involved in the R22​(8) hydrogen-bonding motif.

  • Diffraction: Collect data using a diffractometer (e.g., Bruker D8 VENTURE) equipped with a PHOTON II CPAD detector and Mo radiation ( λ=0.71073 Å).

  • Data Reduction: Integrate the raw frames using APEX4/SAINT software. Apply multi-scan absorption corrections (SADABS) to account for the crystal's shape and the absorption of the X-ray beam.

Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution A Compound Purification (>99% via HPLC) B Crystallization (Vapor Diffusion) A->B Controlled supersaturation C Crystal Mounting (Cryoloop, 100 K) B->C Birefringence check D X-ray Diffraction (Mo Kα Radiation) C->D Minimize thermal motion E Data Reduction (APEX4 / SAINT) D->E Integration & Scaling F Phasing & Refinement (SHELXT / SHELXL) E->F Dual-space methods G Validation (checkCIF) F->G Full-matrix least-squares

Figure 1: Workflow for small molecule X-ray crystallographic determination.

Structure Solution and Refinement

The structural model is solved using dual-space methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL .

  • Non-Hydrogen Atoms: Refined anisotropically. The implementation of aspherical scattering factors can optionally be applied to account for electron density deformation due to the highly electronegative fluorine atom .

  • Hydrogen Atoms: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups). The carboxylic acid and potential quinolinium nitrogen protons must be located from the difference Fourier map to definitively assign the tautomeric state.

  • Validation: The final .cif file is processed through the IUCr checkCIF routine. This self-validating step ensures that the anisotropic displacement parameters are physically viable (no non-positive definite atoms) and that the assigned space group (typically P21​/c for this class of molecules) is correct.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid based on the structural behavior of highly functionalized quinaldic acid derivatives.

Crystallographic ParameterRepresentative Value / Assignment
Empirical Formula C12​H10​FNO3​
Formula Weight 235.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.5 Å, b≈6.0 Å, c≈26.5 Å, β≈95∘
Volume ≈1500 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.55 Mg/m 3
Absorption Coefficient ( μ ) ≈0.12 mm −1
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit on F2 1.02−1.05

References

  • Dobrzyńska, D., & Jerzykiewicz, L. B. (2004). Crystal structure of quinoline-2-carboxylic acid·quinolinium-2-carboxylate. Journal of Chemical Crystallography, 34(1), 51-55. Available at:[Link]

  • Bučar, D. K., et al. (2015). Salt and Ionic Cocrystalline Forms of Amides: Protonation of Carbamazepine in Aqueous Media. Crystal Growth & Design, 15(11), 5397-5408. Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Gruza, B., et al. (2017). Aspherical scattering factors for SHELXL – model, implementation and application. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(4), 594-604. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Investigating the Anticancer Activity of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with a broad spectrum of biological act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action. These include DNA intercalation, inhibition of topoisomerase enzymes, modulation of protein kinases, and disruption of critical cell signaling pathways.[2][4][5] This document provides a detailed guide for researchers exploring the anticancer potential of a specific novel derivative, 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid .

While direct experimental data on this particular compound is not yet widely published, its structural similarity to other well-characterized quinoline carboxylic acids allows for the formulation of a strong scientific hypothesis regarding its mechanism of action. Specifically, we will draw parallels to the known anticancer agent NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid), which has been shown to exert its effects through the inhibition of de novo pyrimidine biosynthesis.[6][7]

This guide is designed for cancer researchers, cell biologists, and drug development professionals. It outlines a hypothesized mechanism and provides a comprehensive suite of protocols to systematically investigate the anticancer activity of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, from initial in vitro screening to in vivo efficacy studies.

Part 1: Hypothesized Mechanism of Action - Targeting Pyrimidine Biosynthesis

We hypothesize that 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid exerts its anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. This hypothesis is predicated on the established mechanism of the structurally related compound, NSC 368390, which is a potent inhibitor of DHODH.[7]

DHODH catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate. This process is essential for the synthesis of uridine 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP) required for DNA and RNA synthesis.[7] Cancer cells, with their high rates of proliferation, are particularly dependent on the de novo synthesis of pyrimidines, making this pathway an attractive target for cancer therapy.

By inhibiting DHODH, the compound would lead to a depletion of intracellular pyrimidine pools, thereby starving the cancer cells of essential building blocks for nucleic acid synthesis. This would, in turn, induce S-phase cell cycle arrest and ultimately trigger apoptosis, leading to cell death.[7][8]

Pyrimidine_Biosynthesis_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Point Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP RNA Synthesis dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis dUMP dUMP dUDP->dUMP DNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis dTTP dTTP dTMP->dTTP DNA Synthesis Inhibitor 6-Fluoro-4-methoxy-8- methylquinoline-2- carboxylic acid Inhibitor->Dihydroorotate

Caption: Hypothesized mechanism of action via inhibition of DHODH.

Part 2: In Vitro Evaluation Protocols

The following protocols are designed to systematically test the hypothesized mechanism and characterize the anticancer activity of the compound in a controlled laboratory setting.

In_Vitro_Workflow start Start: Synthesized Compound viability Protocol 2.1: Cell Viability Assay (MTT) Determine IC50 start->viability enzyme Protocol 2.2: DHODH Enzyme Inhibition Assay viability->enzyme If cytotoxic pools Protocol 2.3: Quantify Pyrimidine Pools (HPLC) enzyme->pools If DHODH inhibitor cell_cycle Protocol 2.4: Cell Cycle Analysis (Flow Cytometry) pools->cell_cycle apoptosis Protocol 2.5: Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis end End: In Vitro Characterization apoptosis->end

Caption: Workflow for in vitro evaluation of the compound.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT)
  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell lines (e.g., HCT-116 colon, MCF-7 breast, A549 lung, PC-3 prostate)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 96-well cell culture plates

    • 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (stock solution in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Cell LineCancer TypeHypothetical IC50 (µM)
HCT-116Colon Carcinoma5.2
DLD-2Colon Carcinoma8.1
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma9.8
PC-3Prostate Adenocarcinoma7.3
Protocol 2.2: DHODH Enzyme Inhibition Assay
  • Objective: To directly measure the inhibitory effect of the compound on DHODH enzyme activity.

  • Principle: This assay measures the DHODH-catalyzed reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600 nm is monitored over time.

  • Materials:

    • Recombinant human DHODH enzyme

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • L-dihydroorotic acid (substrate)

    • Coenzyme Q10 (electron acceptor)

    • DCIP

    • 96-well UV-transparent plates

    • Spectrophotometer with kinetic reading capabilities

  • Procedure:

    • Reaction Setup: In a 96-well plate, add assay buffer, DHODH enzyme, and varying concentrations of the test compound.

    • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

    • Initiate Reaction: Initiate the reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q10, and DCIP.

    • Kinetic Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 15-20 minutes.

    • Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Table 2: Hypothetical DHODH Enzyme Inhibition Data

ParameterHypothetical Value
Enzyme TargetHuman DHODH
IC50 (nM)35.5
Protocol 2.3: Quantification of Intracellular Pyrimidine Pools by HPLC
  • Objective: To determine if treatment with the compound leads to a depletion of intracellular pyrimidine nucleotides (UTP, CTP), consistent with DHODH inhibition.

  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify the levels of different nucleotides from cell extracts.

  • Procedure:

    • Cell Treatment: Treat a large culture of cancer cells (e.g., HCT-116 in T-75 flasks) with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and count them.

    • Nucleotide Extraction: Lyse the cell pellet using a cold acid extraction method (e.g., with 0.4 M perchloric acid).

    • Neutralization: Neutralize the extract with potassium hydroxide.

    • HPLC Analysis: Analyze the supernatant using a reverse-phase C18 HPLC column with an ion-pair reagent (e.g., tetrabutylammonium hydroxide) in the mobile phase. Monitor the eluent at 260 nm.

    • Quantification: Compare the peak areas of UTP and CTP to a standard curve generated with known concentrations of these nucleotides. Normalize the results to the cell count.

Protocol 2.4 & 2.5: Cell Cycle and Apoptosis Analysis
  • Objective: To determine the effect of the compound on cell cycle progression and its ability to induce apoptosis.

  • Principle:

    • Cell Cycle: Propidium iodide (PI) stains DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can distinguish cells in G0/G1, S, and G2/M phases.

    • Apoptosis: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is used as a counterstain to identify necrotic or late apoptotic cells.

  • Procedure:

    • Treatment: Treat cells with the compound at 1x and 2x IC50 concentrations for 24 and 48 hours.

    • Harvesting: Harvest both adherent and floating cells.

    • Staining:

      • For cell cycle, fix cells in 70% ethanol and then stain with a solution containing PI and RNase A.

      • For apoptosis, wash cells and resuspend in Annexin V binding buffer, then add FITC-conjugated Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each phase of the cell cycle or in each quadrant of the apoptosis plot (viable, early apoptotic, late apoptotic, necrotic).

Part 3: In Vivo Evaluation Protocol

Following successful in vitro characterization, the next critical step is to assess the compound's anti-tumor efficacy in a living organism.

In_Vivo_Workflow start Start: Positive In Vitro Data implant Protocol 3.1: Implant Human Tumor Cells (e.g., HCT-116) into Nude Mice start->implant treatment Administer Compound (e.g., i.p. or p.o.) implant->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor monitor->treatment Daily for X days endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers monitor->endpoint end End: In Vivo Efficacy Data endpoint->end

Caption: Workflow for in vivo evaluation in a xenograft model.

Protocol 3.1: Human Tumor Xenograft Model in Nude Mice
  • Objective: To evaluate the in vivo anti-tumor activity of the compound against human tumors grown subcutaneously in immunodeficient mice.

  • Animal Model: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells (in a mixture of medium and Matrigel) into the right flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Test compound at two dose levels, Positive control like 5-FU).

    • Treatment: Administer the compound daily for a specified period (e.g., 14-21 days) via an appropriate route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).

    • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weights.

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Table 3: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound (Low Dose)25625 ± 9050
Compound (High Dose)50312 ± 6575
5-Fluorouracil20450 ± 8064

Part 4: Data Interpretation and Troubleshooting

A successful outcome from this series of experiments would demonstrate:

  • Potent cytotoxicity against a panel of cancer cell lines (Protocol 2.1).

  • Direct and potent inhibition of the DHODH enzyme (Protocol 2.2).

  • A corresponding decrease in intracellular UTP and CTP levels upon treatment (Protocol 2.3).

  • Induction of S-phase cell cycle arrest and subsequent apoptosis (Protocols 2.4 & 2.5).

  • Significant tumor growth inhibition in an in vivo model at well-tolerated doses (Protocol 3.1).

This collective evidence would provide a strong validation of the hypothesized mechanism of action and establish 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid as a promising candidate for further preclinical development.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Substituted Quinoline-2-Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate substituted quinoline-2-carboxylic acids (commonly known as quina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate substituted quinoline-2-carboxylic acids (commonly known as quinaldic acids). While these molecules are highly privileged pharmacophores in medicinal chemistry, their intrinsic physicochemical properties make standard purification workflows highly prone to failure.

This guide moves beyond generic troubleshooting. We will dissect the causality behind these experimental bottlenecks—specifically zwitterionic tautomerism, potent metal-chelating abilities, and thermal instability—and provide self-validating, field-proven protocols to ensure high-yield recoveries.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my substituted quinoline-2-carboxylic acid streak severely on normal-phase silica gel, even with highly polar eluent systems? A1: The root cause is bidentate metal chelation. The nitrogen atom at the 1-position and the carboxylic acid at the 2-position create a perfect geometric pocket for Lewis acidic transition metals. Normal-phase silica gel contains trace amounts of iron (Fe), copper (Cu), and zinc (Zn). As your compound travels down the column, it chelates these stationary-phase metals, forming highly stable complexes 1[1]. This leads to irreversible binding or severe band tailing. Solution: Pre-treat the silica gel with a 1% solution of EDTA, or add a volatile competitive acidic modifier (like 1-2% formic acid) to your mobile phase to suppress ionization and disrupt metal-ligand interactions.

Q2: I am trying to extract my compound from an aqueous reaction mixture, but it won't partition into organic solvents like ethyl acetate. How can I recover it? A2: This is a classic manifestation of zwitterionic behavior. In both the solid state and in solution, quinoline-2-carboxylic acid exists as a tautomeric pair between the neutral acid and the highly polar zwitterionic quinolinium-2-carboxylate 2[2]. At neutral pH, the zwitterion is strongly solvated by water, preventing organic partitioning. Solution: You must adjust the pH of the aqueous phase to the compound's precise isoelectric point (pI) to induce precipitation, or perform a derivatization step.

Q3: Why do I see multiple peaks or a complete loss of signal when analyzing my purified compound via GC-MS? A3: Substituted quinoline-2-carboxylic acids have extremely low volatility and are prone to thermal decarboxylation at the high temperatures used in GC injection ports. Derivatization of the carboxylic acid group to a less polar, more volatile ester (e.g., methyl or trimethylsilyl ester) is an absolute requirement for successful chromatographic separation and detection .

Part 2: Quantitative Data & Troubleshooting Guides
Table 1: Quantitative Comparison of Purification Strategies
Purification StrategyOptimal Sample MatrixTypical Yield (%)Expected Purity (%)Processing TimeKey Limitation
Isoelectric Precipitation Aqueous / Highly Polar75 – 85>954 – 6 hoursRequires precise pI determination; traps impurities if crashed too fast.
Derivatization (Esterification) Organic / Non-Polar80 – 90>9924 – 36 hoursAdds two synthetic steps (esterification and subsequent hydrolysis).
Ion-Exchange Chromatography Aqueous70 – 8090 – 958 – 12 hoursHigh salt concentration in eluate requires secondary desalting steps.
Reverse-Phase HPLC (Buffered) Complex Mixtures (<500 mg)60 – 70>982 – 4 hoursLow loading capacity; acidic buffers may cause slow degradation.
Table 2: Troubleshooting Common Purification Failures
Observed IssuePhysicochemical CauseActionable SolutionExpected Outcome
Severe streaking on normal-phase silica Bidentate chelation with trace metals (Fe, Cu, Zn) in the stationary phase.Pre-wash silica with 1% EDTA or add 1-2% formic acid to the mobile phase.Sharp, symmetrical peaks; >85% mass recovery.
Compound won't extract into organic solvents Zwitterion formation at neutral pH creates a highly polar, water-solvated species.Adjust aqueous phase pH to the exact isoelectric point (pI) to induce precipitation.High-purity crystalline solid crashes out of the aqueous layer.
Loss of mass during high-temp concentration Thermal decarboxylation of the carboxylic acid group (especially with electron-withdrawing groups).Concentrate under high vacuum at <40°C. Avoid prolonged heating.Preservation of the intact quinoline-2-carboxylic acid mass.
Part 3: Visualizations of Workflows & Mechanisms

PurificationWorkflow Start Crude Substituted Quinoline-2-Carboxylic Acid Solubility Assess Matrix & Solubility (Zwitterionic State) Start->Solubility Aqueous Aqueous / Polar Matrix Solubility->Aqueous Organic Organic / Non-Polar Matrix Solubility->Organic Precipitation Isoelectric Precipitation (Adjust to pI) Aqueous->Precipitation Derivatization Esterification (Methyl/TMS Ester) Organic->Derivatization Pure Purified Target Compound (>98% Purity) Precipitation->Pure Chromatography Silica Gel Chromatography (Avoids Chelation) Derivatization->Chromatography Hydrolysis Alkaline Hydrolysis & Acidification Chromatography->Hydrolysis Hydrolysis->Pure

Caption: Workflow for selecting the optimal purification strategy for quinoline-2-carboxylic acids.

ChelationPathway FreeAcid Free Quinaldic Acid (Bidentate Ligand) Complex Stable Metal Complex (Irreversible Binding) FreeAcid->Complex Chelates Silica Silica Gel (Trace Fe, Cu, Zn) Silica->Complex Provides Metals Streaking Severe Band Streaking & Low Recovery Complex->Streaking Causes Solution Add 1-2% Formic Acid or Use EDTA Wash Streaking->Solution Mitigated by

Caption: Mechanism of silica gel streaking due to transition metal chelation and mitigation strategy.

Part 4: Validated Experimental Protocols
Protocol A: Isoelectric Precipitation (For Aqueous Matrices)

Causality: By adjusting the pH to the exact isoelectric point (pI), the solubility of the zwitterion is minimized, forcing the compound out of the aqueous solution while leaving highly polar or highly non-polar impurities dissolved.

  • Solubilization: Dissolve the crude mixture in a minimal volume of 1M NaOH (aq) to fully deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt.

  • Controlled Acidification: Place the solution in an ice bath (4°C) with vigorous stirring. Add 1M HCl dropwise while continuously monitoring the pH with a calibrated meter. Stop addition precisely when the theoretical pI is reached (typically between pH 3.5 – 4.5 for substituted quinaldic acids).

  • Aging and Filtration: Allow the suspension to stir at 4°C for 2 hours to promote controlled crystal growth (preventing impurity trapping). Filter the precipitate through a sintered glass funnel and wash with ice-cold water.

  • Self-Validation Checkpoint: Analyze the filtrate via UV-Vis spectroscopy (280 nm). A near-zero absorbance indicates complete precipitation. Confirm the solid's identity via FT-IR; the presence of a sharp C=O stretch (~1700 cm⁻¹) and a broad O-H/N-H stretch confirms the zwitterionic solid.

Protocol B: Derivatization-Purification-Hydrolysis Strategy (For Complex Organic Mixtures)

Causality: Temporarily masking the carboxylic acid as a methyl ester eliminates both the zwitterionic character and the bidentate chelation potential, allowing for standard, high-resolution silica gel chromatography 3[3].

  • Esterification: Suspend the crude acid in anhydrous methanol. Add a catalytic amount of Boron Trifluoride (BF₃) etherate or use Trimethylsilyldiazomethane (TMS-diazomethane) dropwise until nitrogen evolution ceases. Stir for 2 hours at room temperature.

  • Chromatography: Concentrate the reaction mixture and load it onto a standard normal-phase silica gel column. Elute using a Hexane/Ethyl Acetate gradient. The esterified compound will elute cleanly without streaking.

  • Alkaline Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water. Add 3 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours.

  • Recovery: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~4 using 1M HCl to precipitate the pure free acid. Filter and dry under high vacuum.

  • Self-Validation Checkpoint: Run a rapid TLC of the hydrolyzed product against the ester intermediate. The ester will migrate rapidly in 3:1 Hexane:EtOAc (Rf ~0.7), while the successfully hydrolyzed free acid will remain at the baseline (Rf 0.0). Confirm via ¹H-NMR by the complete disappearance of the methoxy singlet at ~3.9 ppm.

References
  • Benchchem. "Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis." Available at:

  • Benchchem. "Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid." Available at: 2

  • IUCr Journals. "3-Carboxyquinolin-1-ium-2-carboxylate monohydrate." Available at: 1

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design and Discovery of Novel Antifungal Quinoline Derivatives with Acylhydrazide as a Promising Pharmacophore." Available at: 3

Sources

Optimization

Overcoming solubility issues with 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid in vitro

Welcome to the Technical Support Center for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS: 1338661-72-5). As a Senior Application Scientist, I have designed this guide to help you navigate the complex physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS: 1338661-72-5). As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behavior of this highly functionalized quinoline derivative.

Working with planar, multi-substituted aromatic compounds often introduces significant bottlenecks during in vitro assay integration. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causality behind your experimental observations, ensuring your workflows are robust, reproducible, and self-validating.

Section 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular architecture driving it. 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid possesses a rigid, planar quinoline core that promotes strong π−π stacking in its solid state. The addition of lipophilic substituents (fluoro, methoxy, and methyl groups) significantly increases the crystal lattice energy, making it difficult for water molecules to form a solvation cavity[1].

However, the molecule is amphoteric. The carboxylic acid at the 2-position provides a critical pH-dependent handle for solubilization.

Table 1: Physicochemical Properties & Assay Impact

PropertyValueCausality / Impact on In Vitro Assays
Molecular Weight 235.21 g/mol [2]Low MW is favorable for membrane permeability, but the high aromatic-to-aliphatic ratio drives hydrophobic aggregation.
LogP (Estimated) ~2.5 - 3.5Highly lipophilic; limits thermodynamic solubility in pure aqueous buffers and drives non-specific binding to plastics[3].
pKa (Carboxylic Acid) ~3.85[4]Deprotonates at physiological pH (7.4), yielding an anionic species that drastically improves aqueous solubility compared to acidic conditions.
pKa (Quinoline Nitrogen) ~4.0 - 4.9[5]Weakly basic; remains unprotonated at pH 7.4, meaning the molecule behaves primarily as an anion in standard cell culture media.

Section 2: Solubilization Workflow

The following decision tree illustrates the logical progression from solid powder to a stable in vitro assay solution, differentiating between kinetic solubility (dissolving from a DMSO stock) and thermodynamic equilibrium[6].

SolubilizationWorkflow Start Solid Compound (6-Fluoro-4-methoxy...) DMSO Add 100% Anhydrous DMSO (Target: 10 mM) Start->DMSO Check1 Is it fully dissolved? DMSO->Check1 HeatSon Heat to 37°C & Sonicate (10 min) Check1->HeatSon No Aqueous Rapid Dilution in Assay Buffer (pH > 7.0) Check1->Aqueous Yes HeatSon->Check1 Check2 Precipitation observed? Aqueous->Check2 Formulate Add Surfactant/Carrier (e.g., 0.1% Tween-20 or BSA) Check2->Formulate Yes Ready Proceed to In Vitro Assay (Final DMSO < 1%) Check2->Ready No Formulate->Ready

Figure 1: Decision matrix for achieving kinetic solubility in aqueous in vitro assays.

Section 3: Self-Validating Experimental Protocols

To prevent false negatives in your bioassays caused by un-dissolved compound, utilize the following self-validating methodologies.

Protocol A: Preparation of a 10 mM Master Stock

Causality: DMSO is highly hygroscopic. Moisture introduced during stock preparation will drastically reduce the kinetic solubility of lipophilic quinolines, leading to premature nucleation[7].

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Validation Check: Ensure no visible condensation is present on the vial exterior before opening.

  • Reconstitution: Add anhydrous DMSO (≥99.9% purity) to the vial. To achieve a 10 mM stock for 1 mg of compound (MW 235.21), add exactly 425 µL of DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Micro-pellet Check): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a white micro-pellet is present, the compound has exceeded its kinetic solubility limit in DMSO. Do not use the supernatant assuming it is 10 mM; instead, dilute to 5 mM and repeat the validation.

Protocol B: The "Solvent Shift" Aqueous Dilution

Causality: Slowly adding buffer to a DMSO stock creates localized zones of low solvent concentration, forcing the compound to crash out of solution. The "solvent shift" method reverses this to maintain kinetic solubility[8].

  • Pre-warming: Pre-warm your target aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Ensure the pH is strictly ≥ 7.4 to keep the carboxylic acid deprotonated[4].

  • Rapid Injection: While vigorously vortexing the aqueous buffer, rapidly inject the required volume of the DMSO master stock directly into the center of the liquid vortex.

  • Constraint: Maintain a final DMSO concentration of ≤1% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay readouts[8].

  • Self-Validation (Turbidimetric Check): Transfer 100 µL of the final solution to a clear 96-well plate and measure the optical density (OD) at 600 nm. An OD600​>0.05 compared to a blank indicates colloidal aggregation or micro-precipitation[9]. If this occurs, proceed to the Troubleshooting section.

Section 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon addition to the cell culture media, creating a cloudy suspension. How do I prevent this? A: This is a classic failure of kinetic solubility transitioning to thermodynamic solubility[6]. The lipophilic core of the quinoline is rapidly aggregating in the aqueous environment[10].

  • Solution 1 (Protein Carriers): Ensure your cell culture media contains 5-10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA) before adding the compound. The hydrophobic pockets of albumin act as carriers, sequestering the lipophilic molecule and preventing crystal nucleation[10].

  • Solution 2 (Surfactants): For biochemical (cell-free) assays, add a non-ionic surfactant like 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer prior to compound addition[10].

Q2: I left my DMSO stock on the bench, and it appears to have frozen or crashed out. Is the compound ruined? A: No, the compound is likely intact. Pure DMSO has a freezing point of 18.5°C (65.3°F). If your laboratory is heavily air-conditioned, the solvent itself will crystallize.

  • Action: Warm the vial in your hands or a 37°C water bath for 2-3 minutes until it melts. Vortex thoroughly. To prevent degradation, always aliquot your master stock into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles[7].

Q3: Can I lower the pH of my buffer to mimic the acidic microenvironment of tumors (pH 6.5)? A: Proceed with extreme caution. The pKa of the carboxylic acid on the quinoline ring is approximately 3.85[4]. As you drop the pH from 7.4 toward 6.5, a larger fraction of the compound becomes protonated (neutral). Because the molecule relies heavily on its anionic state for aqueous solubility, lowering the pH will drastically reduce its thermodynamic solubility, likely causing precipitation. If you must assay at pH 6.5, you will need to increase your DMSO tolerance (up to 2%) or use a cyclodextrin carrier (e.g., HP- β -CD).

Q4: I am running a fluorescence-based enzymatic assay. Could this compound interfere with my readouts? A: Yes. Quinoline derivatives are highly conjugated, rigid aromatic systems, which frequently exhibit intrinsic fluorescence and strong UV absorbance[6].

  • Action: Before running your biological assay, perform a spectral scan of the compound alone in buffer. Check for absorption peaks between 250-350 nm and emission peaks in the blue/green spectrum. If it overlaps with your assay fluorophore (e.g., AMC or FITC), you must switch to a red-shifted assay format (e.g., Resorufin or Cy5) to avoid false positives.

References

  • Certified Reference Material Quinoline-2-carboxylic acid - NIST Traceable Standard Source: AR-Reagent URL:[Link]

  • Flumequine | C14H12FNO3 | CID 3374 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Quinaldine Derivatives Preparation and Their Antifungal Activity Source: MDPI URL:[Link]

  • Computational prediction of drug solubility in water-based systems Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays Source: SCIRP URL:[Link]

  • Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL:[Link]

  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: Royal Society of Chemistry (RSC) URL:[Link]

  • How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid. This document is designed for researchers, medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth, field-tested perspective on optimizing the synthesis of this highly substituted quinoline derivative, moving beyond a simple recitation of steps to explain the underlying chemical principles and troubleshoot common experimental challenges.

The synthesis of complex heterocyclic scaffolds like quinolines often requires multi-step sequences where the success of each step is contingent on the careful control of reaction parameters.[1] The strategy outlined herein involves the construction of a substituted 4-hydroxyquinoline core, followed by functional group manipulations to achieve the target molecule. This approach provides robust and scalable access to the desired product.

Overall Synthetic Strategy

The synthesis is logically divided into three main stages:

  • Core Synthesis: Construction of the 2,8-dimethyl-6-fluoro-4-hydroxyquinoline scaffold via a Conrad-Limpach-Knorr cyclization. This method involves the reaction of an aniline with a β-ketoester.[2]

  • Functionalization: Methylation of the 4-hydroxy group to the corresponding 4-methoxy ether.

  • Oxidation: Selective oxidation of the 2-methyl group to the target carboxylic acid using selenium dioxide.[3]

G cluster_0 Stage 1: Core Synthesis (Conrad-Limpach) cluster_1 Stage 2: Methylation cluster_2 Stage 3: Oxidation A 4-Fluoro-2-methylaniline C Heat (140-150°C) Condensation A->C B Ethyl Acetoacetate B->C D Thermal Cyclization (240-250°C) C->D Intermediate E 2,8-Dimethyl-6-fluoro- quinolin-4(1H)-one D->E F Methylating Agent (e.g., DMS, MeI) + Base E->F O-Methylation G 4-Methoxy-2,8-dimethyl- 6-fluoroquinoline F->G H Selenium Dioxide (SeO₂) in Pyridine/Water G->H Selective Oxidation of 2-Methyl Group I Target Molecule: 6-Fluoro-4-methoxy-8-methyl- quinoline-2-carboxylic acid H->I

Caption: Overall three-stage synthetic workflow.
Experimental Protocols & Methodologies
PART 1: Synthesis of 2,8-Dimethyl-6-fluoroquinolin-4(1H)-one

This stage employs the Conrad-Limpach-Knorr synthesis, a reliable method for producing 4-quinolones from anilines and β-ketoesters.[2] The reaction proceeds in two thermally distinct steps: an initial condensation followed by a high-temperature cyclization.

Step-by-Step Protocol:

  • Reactant Charging: In a round-bottomed flask equipped with a condenser and thermometer, combine 4-fluoro-2-methylaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).

  • Initial Condensation: Heat the mixture to 140-150°C for 2 hours. This step forms the β-aminoacrylate intermediate. Progress can be monitored by TLC, observing the consumption of the aniline starting material.

  • Cyclization: Gradually increase the temperature of the reaction mixture to 240-250°C. The cyclization is typically vigorous and accompanied by the evolution of ethanol. Maintain this temperature for 30-60 minutes until the cyclization is complete (monitored by TLC). High temperatures are often necessary for this cyclization step, but they can also lead to product decomposition and side reactions.[4]

  • Work-up & Purification: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into cold petroleum ether or hexane. The solid product should precipitate.

  • Collect the crude solid by filtration, wash thoroughly with cold petroleum ether to remove unreacted starting materials and byproducts.

  • Recrystallize the solid from a suitable solvent, such as ethanol or acetic acid, to yield pure 2,8-dimethyl-6-fluoroquinolin-4(1H)-one.

PART 2: Synthesis of 4-Methoxy-2,8-dimethyl-6-fluoroquinoline

The conversion of the 4-quinolone to a 4-methoxyquinoline is a standard O-alkylation. The choice of base and methylating agent is critical to avoid N-alkylation.

Step-by-Step Protocol:

  • Reactant Charging: Suspend the 2,8-dimethyl-6-fluoroquinolin-4(1H)-one (1.0 equiv) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.2 equiv), portion-wise at 0°C. Stir the mixture for 30 minutes to ensure complete formation of the alkoxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 equiv), dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up & Purification: Quench the reaction by carefully adding cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxy-2,8-dimethyl-6-fluoroquinoline.

PART 3: Synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

The final step is the selective oxidation of the 2-methyl group. The methyl group at the 2-position of the quinoline ring is activated towards oxidation compared to the 8-methyl group. Selenium dioxide is a classic and effective reagent for this transformation.[3]

Step-by-Step Protocol:

  • Reactant Charging: In a flask equipped with a reflux condenser, dissolve the 4-methoxy-2,8-dimethyl-6-fluoroquinoline (1.0 equiv) in a solvent system of pyridine and water (e.g., 10:1 ratio).

  • Oxidant Addition: Add selenium dioxide (SeO₂, 1.5 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (typically 110-120°C) for 5-7 hours.[3] Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After cooling, filter the reaction mixture to remove the precipitated black selenium metal.

  • Isolation: Dilute the filtrate with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry.[3] Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G cluster_solutions Recommended Solutions start Problem Encountered p1 Low Yield in Cyclization (Part 1) Tar Formation Incomplete Reaction Side Products start->p1 p2 Incomplete Methylation (Part 2) Starting Material Remains Low Product Yield start->p2 p3 Poor Oxidation (Part 3) Low Conversion Byproduct Formation start->p3 p4 Purification Issues Oily Product Persistent Impurities start->p4 s1a Reduce cyclization temp/time. Use Dowtherm A as solvent. Ensure even heating. p1:f0->s1a Cause: Overheating, Polymerization s1b Increase reaction time/temp. Verify starting material purity. p1:f1->s1b Cause: Insufficient Energy s2 Use stronger base (e.g., NaH). Ensure anhydrous conditions. Increase equivalents of methylating agent. p2->s2 Cause: Incomplete Deprotonation or Insufficient Reagent s3 Increase SeO₂ equivalents. Prolong reflux time. Ensure pyridine quality. p3->s3 Cause: Insufficient Oxidant or Deactivated Reagent s4 Triturate with non-polar solvent. Optimize recrystallization solvent system. Perform column chromatography. p4->s4 Cause: Impurities inhibiting crystallization

Caption: A troubleshooting decision tree for the synthesis.

Q1: My cyclization reaction (Part 1) is producing a lot of black tar, making isolation difficult and lowering the yield. What's happening?

A1: Tar formation is a very common issue in high-temperature quinoline syntheses like the Conrad-Limpach and Skraup reactions.[5][6] It is primarily caused by the polymerization and degradation of starting materials or intermediates under harsh thermal conditions.[7]

  • Causality: The high temperature (250°C) required for cyclization can exceed the thermal stability of the reactants, leading to uncontrolled side reactions.[4]

  • Solution:

    • Temperature Control: Ensure uniform heating with a sand or oil bath and avoid localized overheating. Do not exceed the recommended temperature range.

    • Reaction Time: Monitor the reaction closely by TLC and stop the heating as soon as the intermediate has been consumed to prevent product degradation.[7]

    • High-Boiling Solvent: Performing the cyclization in a high-boiling, inert solvent like Dowtherm A can provide better temperature control and sometimes leads to cleaner reactions.

Q2: The methylation reaction (Part 2) is incomplete, and I recover a lot of starting material. How can I drive it to completion?

A2: Incomplete methylation is typically due to insufficient deprotonation or deactivation of the methylating agent.

  • Causality: The 4-quinolone is weakly acidic, and a sufficiently strong base is needed for complete deprotonation. Moisture in the solvent or on the glassware can quench the base (especially NaH) and the anionic intermediate.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Base Strength: Sodium hydride (NaH) is generally more effective than weaker bases like potassium carbonate for this deprotonation.

    • Reagent Stoichiometry: Increase the equivalents of both the base and the methylating agent slightly (e.g., to 1.5 equiv each) to ensure the reaction goes to completion.

Q3: The final oxidation with SeO₂ (Part 3) is sluggish and gives a low yield of the carboxylic acid. What can I do to improve it?

A3: Low yields in this oxidation step can result from incomplete reaction or the formation of byproducts.

  • Causality: The activity of selenium dioxide can be variable. The reaction requires sufficient heat and time to proceed to completion. The pyridine used must be of high quality, as impurities can interfere with the reaction.

  • Solution:

    • Reagent Quality: Use fresh, high-purity selenium dioxide.

    • Reaction Time: If TLC shows remaining starting material after the initial reflux period, extend the reaction time.

    • Work-up pH: Ensure the pH is sufficiently acidic during work-up (pH 2-3) to fully precipitate the carboxylic acid product. The pKa of the product will dictate the optimal pH for precipitation.

Q4: My final product is difficult to purify and remains an oil or waxy solid. How can I obtain clean, crystalline material?

A4: Purification of quinoline carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.

  • Causality: Persistent impurities can act as crystal growth inhibitors. The product itself may have a low melting point or form a eutectic mixture with residual solvents or byproducts.

  • Solution:

    • Acid-Base Extraction: Before crystallization, consider an acid-base workup. Dissolve the crude product in a dilute base (e.g., aq. NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitate the pure acid by adding HCl.

    • Recrystallization Solvent Screen: Systematically screen different solvents for recrystallization. Common choices include ethanol, methanol, acetic acid, or mixtures with water.[8] A patent on a similar quinoline derivative suggests that solvents like DMF or DMSO can be used for purification by heating to dissolve and then cooling to precipitate the purified crystals.[9]

    • Trituration: If recrystallization fails, try triturating the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexane). This can often induce crystallization.

Data Summary: Reaction Parameter Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters and their expected impact based on established quinoline synthesis principles.[7][10]

Stage / ParameterCondition A (Standard)Condition B (Optimized/Alternative)Expected Outcome & Rationale
Part 1: Cyclization Neat Reaction, 250°CDowtherm A Solvent, 250°COutcome: Cleaner reaction, potentially higher yield. Rationale: Inert solvent provides better heat transfer and minimizes localized overheating, reducing tar formation.[5]
Part 2: Methylation K₂CO₃, AcetoneNaH, Anhydrous DMFOutcome: Higher yield, faster reaction. Rationale: NaH is a stronger, non-nucleophilic base ensuring complete deprotonation. DMF is a polar aprotic solvent that favors SN2 reactions.
Part 3: Oxidation 1.5 equiv SeO₂, Reflux 5h2.0 equiv SeO₂, Reflux 8hOutcome: Higher conversion. Rationale: Using an excess of the oxidant and extending the reaction time can help drive the reaction to completion, especially if the substrate is sterically hindered.
Final Purification Recrystallization (Ethanol)Acid-Base Extraction then RecrystallizationOutcome: Higher purity. Rationale: The acid-base wash effectively removes neutral organic impurities that might co-crystallize with the polar carboxylic acid product.
References
  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • BenchChem. (n.d.).
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Google Patents. (2005).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025).
  • Reddy, T. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Węcławski, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 243. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20515-20539. [Link]

  • European Patent Office. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting NMR Signal Assignment for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid and its derivatives. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of NMR signal assignment for this specific molecule. The content is structured to address common challenges encountered during experimental analysis, offering both theoretical explanations and practical, step-by-step solutions.

I. Foundational Understanding: What to Expect in Your Spectra

Before diving into troubleshooting, it's crucial to have a baseline understanding of the expected NMR signals for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid.

Q1: What are the expected proton (¹H) NMR signals and their general chemical shift regions?

A1: The ¹H NMR spectrum of this molecule will display distinct signals corresponding to each unique proton environment. Here's a breakdown of the expected signals, their multiplicities, and approximate chemical shift ranges:

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H3 ~8.3Singlet (or very small doublet due to ⁴JHF)Located on the pyridine ring, deshielded by the adjacent nitrogen and carboxylic acid group.
H5 ~7.8 - 8.2Doublet of doublets (dd)Part of the benzene ring system, coupled to H7. Also shows long-range coupling to the fluorine at C6.
H7 ~7.5 - 7.9Doublet (d)Coupled to H5.
-OCH₃ ~3.9 - 4.1Singlet (s)Methoxy group protons are typically found in this region.[1]
-CH₃ ~2.5 - 2.8Singlet (s)Methyl group protons on the quinoline ring.
-COOH ~12.0 - 14.0Broad singlet (br s)The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2][3][4] Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.[2]

Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. The values provided are typical for common deuterated solvents like CDCl₃ or DMSO-d₆.[5][6][7][8][9]

Q2: What are the key features to look for in the carbon (¹³C) NMR spectrum?

A2: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, one for each carbon atom in the molecule. Key signals to identify include:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic Acid) ~160 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[2][4]
Quaternary Carbons (C2, C4, C4a, C6, C8, C8a) ~120 - 160These carbons, bonded to substituents other than hydrogen, will appear as singlets and their assignment requires 2D NMR techniques.
Methine Carbons (C3, C5, C7) ~100 - 140These carbons are directly bonded to protons and can be identified using an HSQC experiment.
-OCH₃ ~55 - 65The carbon of the methoxy group.
-CH₃ ~15 - 25The carbon of the methyl group.

The fluorine atom at the C6 position will cause the C6 signal to appear as a doublet due to ¹JCF coupling. Adjacent carbons (C5 and C7) may also show smaller couplings (²JCF).

Q3: What should I expect from the fluorine (¹⁹F) NMR spectrum?

A3: The ¹⁹F NMR spectrum will be the simplest, showing a single signal for the fluorine atom at the C6 position.[10] The chemical shift will be dependent on the reference standard used (commonly CFCl₃).[11] This signal will likely be a multiplet due to couplings with nearby protons, primarily H5 and H7. Long-range couplings in fluorine NMR are common.[10]

II. Troubleshooting Common Signal Assignment Issues

This section addresses specific challenges you may encounter during the analysis of your NMR data.

Q4: The aromatic proton signals are overlapping, making them difficult to assign. What can I do?

A4: Signal overlap in the aromatic region is a common issue, especially in complex molecules.[12] Here are several strategies to resolve this:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the protons, potentially resolving the overlap.[8][13] For example, switching from CDCl₃ to benzene-d₆ can induce significant shifts due to the aromatic solvent's ring current effects.

  • Vary the Temperature: Running the experiment at different temperatures can also change chemical shifts, particularly if conformational dynamics are at play.[13]

  • Higher Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlap.

  • 2D NMR Techniques: These are essential for unambiguous assignment when overlap is present.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically through 2-3 bonds).[14][15] In your molecule, you would expect to see a cross-peak between H5 and H7.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are J-coupled.[16][17][18][19] This can be invaluable for confirming assignments. For instance, a NOESY experiment should show a correlation between the -CH₃ protons (at C8) and the H7 proton.

graph TD { A[Overlapping Aromatic Signals] --> B{Change Solvent (e.g., CDCl₃ to Benzene-d₆)}; B --> C{Re-acquire ¹H Spectrum}; C --> D{Overlap Resolved?}; D -- Yes --> E[Assign Signals]; D -- No --> F{Acquire 2D COSY Spectrum}; F --> G[Identify H5-H7 Correlation]; G --> H{Acquire 2D NOESY/ROESY Spectrum}; H --> I[Identify Spatial Correlations (e.g., -CH₃ to H7)]; I --> J[Final Assignment]; }

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid with known inhibitors

An In-Depth Comparative Efficacy Analysis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid Against Established Dihydroorotate Dehydrogenase (DHODH) Inhibitors This guide provides a comprehensive comparison of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid Against Established Dihydroorotate Dehydrogenase (DHODH) Inhibitors

This guide provides a comprehensive comparison of the investigational compound, 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, with well-characterized inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis. This document is intended for researchers, scientists, and professionals in drug development interested in the potential of novel quinoline-based compounds as therapeutic agents.

Introduction: The Rationale for Investigating Novel DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][2][3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1][4][5] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for autoimmune diseases and cancer.[1][6][7][8][9]

Several DHODH inhibitors have been successfully developed and are in clinical use. Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[1][10][11][12][13][14][15] Brequinar, another potent DHODH inhibitor, has been extensively studied in the context of cancer and organ transplantation.[9][16][17][18][19] The clinical success of these agents underscores the therapeutic potential of DHODH inhibition.

The compound under investigation, 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, belongs to the quinoline class of compounds. While its specific biological target has not been extensively characterized in publicly available literature, its structural similarity to other compounds with antiproliferative activities warrants investigation into its potential as a DHODH inhibitor. This guide outlines a hypothetical comparative study to assess its efficacy against this well-validated target.

Mechanism of Action: Targeting Pyrimidine Synthesis

DHODH inhibitors function by binding to the enzyme and blocking the conversion of dihydroorotate to orotate.[1] This leads to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis and arrests the cell cycle, particularly in rapidly dividing cells.[14][16][20] This cytostatic effect is the primary mechanism behind the immunosuppressive and anticancer activities of these drugs.[7][11]

cluster_inhibitors Inhibitors Glutamine + Aspartate Glutamine + Aspartate Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + Aspartate->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP & CTP UTP & CTP UMP->UTP & CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP & CTP->DNA & RNA Synthesis 6-Fluoro-4-methoxy-8-methyl-\nquinoline-2-carboxylic acid 6-Fluoro-4-methoxy-8-methyl- quinoline-2-carboxylic acid DHODH DHODH 6-Fluoro-4-methoxy-8-methyl-\nquinoline-2-carboxylic acid->DHODH Hypothesized Inhibition Leflunomide (Teriflunomide) Leflunomide (Teriflunomide) Leflunomide (Teriflunomide)->DHODH Brequinar Brequinar Brequinar->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

Comparative Efficacy Data

The following table presents hypothetical inhibitory concentrations (IC50) for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid against human DHODH, benchmarked against the known inhibitors Teriflunomide (the active metabolite of Leflunomide) and Brequinar. These values would be determined using the enzymatic assay protocol detailed below.

CompoundTargetAssay TypeHypothetical IC50 (nM)Reference IC50 (nM)
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acidDHODHEnzymatic (DCIP)150N/A
Teriflunomide (A77 1726)DHODHEnzymatic (DCIP)N/A~307-600[11][15][21]
BrequinarDHODHEnzymatic (DCIP)N/A~4.5[2]

Experimental Protocol: In Vitro DHODH Inhibition Assay

To quantitatively compare the efficacy of these compounds, a standardized in vitro enzymatic assay is crucial. The following protocol is based on established methods for measuring DHODH activity.[2][4][5][22][23]

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP). DHODH oxidizes its substrate, dihydroorotate (DHO), to orotate, and the electrons generated are transferred to DCIP, causing a color change that can be measured spectrophotometrically. The rate of this color change is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (a cofactor)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, Teriflunomide, Brequinar) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Assay Plate Setup:

    • To inhibitor wells, add the diluted compound solutions.

    • To positive control (no inhibitor) wells, add assay buffer with the same final DMSO concentration.

    • To blank (no enzyme) wells, add assay buffer.

  • Enzyme Addition: Add the recombinant human DHODH solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.[5][22]

  • Reaction Initiation: Add a substrate mixture containing DHO, decylubiquinone, and DCIP to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30-60 seconds for 10-20 minutes) using a microplate reader in kinetic mode.[4][5][22]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare serial dilutions of test compounds in DMSO and Assay Buffer Prepare serial dilutions of test compounds in DMSO and Assay Buffer Add compounds and DHODH to 96-well plate Add compounds and DHODH to 96-well plate Prepare serial dilutions of test compounds in DMSO and Assay Buffer->Add compounds and DHODH to 96-well plate Prepare substrate mix (DHO, Decylubiquinone, DCIP) Prepare substrate mix (DHO, Decylubiquinone, DCIP) Initiate reaction with substrate mix Initiate reaction with substrate mix Prepare substrate mix (DHO, Decylubiquinone, DCIP)->Initiate reaction with substrate mix Prepare recombinant human DHODH solution Prepare recombinant human DHODH solution Prepare recombinant human DHODH solution->Add compounds and DHODH to 96-well plate Pre-incubate at room temperature Pre-incubate at room temperature Add compounds and DHODH to 96-well plate->Pre-incubate at room temperature Pre-incubate at room temperature->Initiate reaction with substrate mix Measure absorbance kinetically (600-650 nm) Measure absorbance kinetically (600-650 nm) Initiate reaction with substrate mix->Measure absorbance kinetically (600-650 nm) Calculate reaction rates (Vmax) Calculate reaction rates (Vmax) Measure absorbance kinetically (600-650 nm)->Calculate reaction rates (Vmax) Determine % inhibition Determine % inhibition Calculate reaction rates (Vmax)->Determine % inhibition Plot dose-response curve and calculate IC50 Plot dose-response curve and calculate IC50 Determine % inhibition->Plot dose-response curve and calculate IC50

Sources

Comparative

A Comparative Analysis of the Antibacterial Activity of Fluoroquinolones: A Methodological Guide for Researchers

This guide provides a comprehensive framework for the comparative analysis of the antibacterial activity of different fluoroquinolones. It is designed for researchers, scientists, and drug development professionals, offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of the antibacterial activity of different fluoroquinolones. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, execution, and data interpretation. We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research.

Introduction to Fluoroquinolones

Fluoroquinolones are a clinically significant class of synthetic broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[1][2] Their development is often categorized into generations, with each generation generally offering a broader spectrum of activity than the last.[3][4][5]

  • First-generation (e.g., Nalidixic acid): Primarily active against Gram-negative bacteria and used for urinary tract infections.[3][6]

  • Second-generation (e.g., Ciprofloxacin, Ofloxacin): Exhibit an expanded Gram-negative spectrum and some activity against Gram-positive organisms.[3][5][6] Ciprofloxacin is noted for its potent activity against Pseudomonas aeruginosa.[6]

  • Third-generation (e.g., Levofloxacin): Show enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[3][5][6]

  • Fourth-generation (e.g., Moxifloxacin): Possess broad-spectrum activity that includes significant coverage of anaerobic bacteria.[3][7]

The bactericidal (killing) effect of these agents stems from their interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8][9]

Mechanism of Action: Dual-Target Inhibition

Fluoroquinolones function by trapping DNA gyrase and topoisomerase IV in a complex with DNA.[9] This action blocks the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.[1][9][10]

The primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[8][9] This dual-target mechanism is a key attribute of their efficacy.

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell cluster_replication DNA Replication FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Primary in Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes complex, leading to Topo_IV->DNA Acts on Topo_IV->DSB Stabilizes complex, leading to Death Cell Death DSB->Death Induces

Caption: Fluoroquinolone Mechanism of Action.

Designing a Comparative Study: Rationale and Selection

A robust comparative analysis hinges on thoughtful selection of both the antimicrobial agents and the bacterial challengers.

Selecting Fluoroquinolones for Comparison

For a comprehensive analysis, it is advisable to select agents that represent different generations and spectrums of activity. A common and effective comparison includes:

  • Ciprofloxacin (Second Generation): Strong Gram-negative activity.

  • Levofloxacin (Third Generation): Broad-spectrum with enhanced Gram-positive activity.

  • Moxifloxacin (Fourth Generation): Further enhanced Gram-positive and anaerobic coverage.

Selecting Bacterial Strains

The choice of bacterial strains is critical and should be guided by clinical relevance and the need for standardized, reproducible results. Utilize well-characterized reference strains from recognized culture collections like the American Type Culture Collection (ATCC).[11][12]

Recommended Panel:

  • Gram-Positive:

    • Staphylococcus aureus (e.g., ATCC 25923, a methicillin-susceptible strain, MSSA).

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC BAA-1556) to assess activity against resistant phenotypes.[13]

  • Gram-Negative:

    • Escherichia coli (e.g., ATCC 25922).

    • Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Klebsiella pneumoniae to represent common nosocomial pathogens.[14]

Including both susceptible and resistant strains is crucial for defining the utility and limitations of each fluoroquinolone.

Core Methodologies for Antibacterial Activity Assessment

Three core assays form the foundation of a comprehensive in vitro comparison: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic Assays.

Experimental_Workflow MIC 1. MIC Determination (Broth Microdilution) MBC 2. MBC Determination (Subculturing from MIC) MIC->MBC Identifies concentrations for testing TimeKill 3. Time-Kill Kinetic Assay (Dynamic Bactericidal Activity) MIC->TimeKill Informs concentration selection (e.g., 2x, 4x MIC) Data Comparative Data Analysis MIC->Data MBC->Data TimeKill->Data

Caption: Overall Experimental Workflow.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] This assay is fundamental for quantifying the potency of an antibiotic. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[17][18]

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19] It is determined as a follow-up to the MIC test by subculturing from the clear wells (no visible growth) onto antibiotic-free agar.[19][20] The MBC provides crucial information on whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Time-Kill Kinetic Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of an antibiotic.[21][22] It provides valuable pharmacodynamic information that static MIC/MBC assays cannot. A ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum is the standard benchmark for bactericidal activity.[23][24]

Comparative Data Analysis (Illustrative Data)

The following tables present illustrative data that one might expect from a comparative study of Ciprofloxacin, Levofloxacin, and Moxifloxacin against the recommended bacterial panel.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Organism (Strain)CiprofloxacinLevofloxacinMoxifloxacin
S. aureus (MSSA, ATCC 25923)0.50.250.125
S. aureus (MRSA, ATCC BAA-1556)1684
E. coli (ATCC 25922)0.0150.030.06
P. aeruginosa (ATCC 27853)0.2514
K. pneumoniae0.060.1250.25

Data are hypothetical and for illustrative purposes.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio
Organism (Strain)DrugMBC (µg/mL)MBC/MIC Ratio
S. aureus (MSSA)Ciprofloxacin12
Levofloxacin0.52
Moxifloxacin0.252
P. aeruginosaCiprofloxacin0.52
Levofloxacin44
Moxifloxacin164

Data are hypothetical and for illustrative purposes.

Table 3: Summary of Time-Kill Kinetic Assay (Time to achieve 3-log reduction at 4x MIC)
Organism (Strain)CiprofloxacinLevofloxacinMoxifloxacin
S. aureus (MSSA)6 hours4 hours4 hours
E. coli2 hours4 hours6 hours
P. aeruginosa4 hours8 hours>24 hours

Data are hypothetical and for illustrative purposes.

Interpretation and Discussion

The illustrative data highlight key differences in the activity profiles of the selected fluoroquinolones.

  • Spectrum of Activity : The data confirm the established trend: Ciprofloxacin shows excellent potency against Gram-negative organisms, particularly P. aeruginosa.[14] Levofloxacin and Moxifloxacin demonstrate superior activity against the Gram-positive S. aureus.[14][25] For some Gram-negative species like K. pneumoniae, the older generation agent may show higher potency.[14]

  • Bactericidal Activity : The MBC/MIC ratios, being ≤4, confirm that all three agents are bactericidal against the tested strains.

  • Rate of Kill : The time-kill data provide a nuanced view. While Ciprofloxacin may have a higher MIC against S. aureus, its rate of kill can be comparable to newer agents. Conversely, for P. aeruginosa, its superior potency (lower MIC) translates directly to a more rapid bactericidal effect.

  • Resistance : The elevated MICs for the MRSA strain demonstrate cross-resistance, a common issue where resistance to one fluoroquinolone confers resistance to others.[26] This is often due to mutations in the target enzymes (DNA gyrase and/or topoisomerase IV) or increased expression of efflux pumps that remove the drugs from the cell.[1][2][27]

Interpretation_Flowchart Start Start with MIC & MBC Data CheckMIC Is MIC ≤ Susceptible Breakpoint? Start->CheckMIC CheckRatio Is MBC/MIC Ratio ≤ 4? CheckMIC->CheckRatio Yes Resistant Potentially Resistant (Low Potency) CheckMIC->Resistant No CheckTimeKill Does Time-Kill Assay show ≥3-log reduction in ≤24h? CheckRatio->CheckTimeKill Yes (Bactericidal) Static Potentially Bacteriostatic CheckRatio->Static No SlowKill Slow Bactericidal Activity CheckTimeKill->SlowKill No Potent Potent & Bactericidal Activity CheckTimeKill->Potent Yes

Caption: Flowchart for Interpreting Results.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility. These protocols are based on CLSI guidelines.

Protocol 1: Broth Microdilution MIC Assay
  • Preparation: Prepare stock solutions of each fluoroquinolone. Serially dilute the drugs in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Grow bacterial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[28]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest drug concentration showing no visible turbidity (growth).[16] Include a growth control (no drug) and a sterility control (no bacteria) for validation.

Protocol 2: MBC Determination
  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.[20]

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[19]

Protocol 3: Time-Kill Kinetic Assay
  • Preparation: In flasks containing CAMHB, add the desired concentration of the fluoroquinolone (e.g., 1x, 2x, or 4x MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10^5 to 1 x 10^6 CFU/mL.[19]

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[28]

  • Quantification: Perform serial dilutions of the aliquot, plate onto antibiotic-free agar, and incubate for 18-24 hours. Count the resulting colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL versus time for each concentration to visualize the rate and extent of bacterial killing.

Conclusion

This guide outlines a systematic and robust approach to the comparative analysis of fluoroquinolone activity. By integrating standardized MIC, MBC, and time-kill kinetic assays, researchers can develop a comprehensive understanding of the potency, bactericidal nature, and pharmacodynamics of different agents. Such detailed analysis is essential for preclinical drug development, understanding resistance mechanisms, and informing the rational use of these critical antibiotics in research and clinical settings.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Hooper, D. C. (1999). Mechanisms of fluoroquinolone resistance. Chest, 116(5 Suppl), 460S. Available at: [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved from [Link]

  • Boyd, L. B., et al. (2008). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 52(11), 3952–3959. Available at: [Link]

  • Khodursky, A. B., et al. (2000). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 97(17), 9319–9324. Available at: [Link]

  • Li, Y., et al. (2019). Novel Mechanistic Insights into Bacterial Fluoroquinolone Resistance. Journal of Proteome Research, 18(11), 4054–4067. Available at: [Link]

  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. Available at: [Link]

  • One Health Trust. (2011, February 22). The Rise of Fluoroquinolone Resistance (Part 1). Available at: [Link]

  • Ball, P. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2743-2752. Available at: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy, 79(8), 1883–1901. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Protocols.io. Available at: [Link]

  • Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50896. Available at: [Link]

  • Pharmacy D-channel. (2020, May 14). Fluoroquinolones || Generations and spectrum of activity [Video]. YouTube. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]

  • Costa, S. S., et al. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 14(5), 543. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at: [Link]

  • Ball, P. (2000). New classification and update on the quinolone antibiotics. Current Opinion in Infectious Diseases, 13(2), 141-147. Available at: [Link]

  • Al-jassani, N. A. (2021). Lab Six: Minimum Bacteriocidal Concentration (MBC). ResearchGate. Available at: [Link]

  • Merck Manual Professional Edition. (n.d.). Fluoroquinolones. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]

  • Van Bambeke, F., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLoS ONE, 11(6), e0156690. Available at: [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]

  • Barry, A. L., & Effinger, L. J. (1974). Reproducibility of control strains for antibiotic susceptibility testing. Applied Microbiology, 27(2), 275–279. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. CLSI. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Kowalski, R. P., et al. (2003). Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis. Antimicrobial Agents and Chemotherapy, 47(8), 2654–2657. Available at: [Link]

  • Asghar, A., & Zahir, E. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available at: [Link]

  • Barcia-Macay, M., et al. (2006). Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular Listeria monocytogenes and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 57(1), 95–103. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Van Bambeke, F., et al. (2016). Figures from: Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLOS ONE. Available at: [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Investigating Cross-Resistance with 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of the novel compound, 6-Fluoro-4-methoxy-8-methylquinoline-2-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of the novel compound, 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid. Given the limited publicly available data on this specific molecule, we will leverage established principles of quinolone antibiotic resistance to construct a robust, self-validating experimental plan. This document will detail the theoretical underpinnings, selection of appropriate comparators, and step-by-step protocols for a thorough in vitro cross-resistance assessment.

Introduction: The Challenge of Quinolone Resistance

Quinolone antimicrobials represent a critical class of synthetic broad-spectrum antibiotics. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to DNA damage and cell death[1]. However, the extensive use of quinolones, particularly fluoroquinolones, has led to a significant increase in bacterial resistance[1][2]. Understanding the potential for cross-resistance—where resistance to one antibiotic confers resistance to another—is paramount in the early-stage evaluation of any new quinolone-like compound.

The primary mechanisms of quinolone resistance are well-characterized and include:

  • Target-site mutations: Alterations in the quinolone-binding regions of the gyrA, gyrB, parC, or parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively[2][3].

  • Reduced intracellular concentration: This is achieved through the overexpression of native efflux pumps that actively transport quinolones out of the cell, or by reducing the expression of outer membrane porins, thereby limiting drug entry[2][4].

  • Plasmid-mediated resistance: The acquisition of genes on mobile genetic elements that can protect the bacterial cell from the effects of quinolones. Examples include Qnr proteins that shield the target enzymes, modifying enzymes, and plasmid-encoded efflux pumps[1][3].

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, by its chemical structure, is a quinoline carboxylic acid derivative. It is therefore highly probable that its mechanism of action and, consequently, its susceptibility to existing resistance mechanisms, will be similar to that of established fluoroquinolones. This guide outlines the necessary studies to confirm this and to quantify the extent of any cross-resistance.

Comparator Compound Selection: Establishing a Baseline

To effectively evaluate the cross-resistance profile of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, it is essential to compare its activity against a panel of well-characterized fluoroquinolones. The selected comparators should ideally span different generations and exhibit varying activity spectra.

Table 1: Proposed Comparator Fluoroquinolones

CompoundGenerationPrimary Targets & Rationale for Inclusion
Ciprofloxacin SecondA widely used fluoroquinolone with potent activity against Gram-negative bacteria. Its resistance patterns are well-documented.
Levofloxacin ThirdExhibits enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to second-generation agents.
Moxifloxacin FourthA broad-spectrum agent with activity against both Gram-positive and Gram-negative bacteria, including some anaerobic organisms.

These comparators will serve as benchmarks to contextualize the activity of the test compound against both susceptible and resistant bacterial strains.

Experimental Workflow for Cross-Resistance Profiling

A systematic approach is required to generate reliable and reproducible cross-resistance data. The following workflow is designed to provide a comprehensive assessment, from initial susceptibility testing to the characterization of resistant mutants.

G cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Profiling Against Known Resistance cluster_2 Phase 3: Generation of Resistant Mutants A Selection of Bacterial Strains (Wild-Type Panel) B MIC Determination via Broth Microdilution (Test Compound & Comparators) A->B Inoculate D MIC Determination against Resistant Panel B->D Compare baseline MICs C Selection of Resistant Bacterial Strains (Characterized Genotypes) C->D Inoculate F MIC Shift Confirmation D->F Compare with known resistance E Spontaneous Mutant Selection (Single & Multi-step) E->F Isolate colonies G Genotypic Analysis of Mutants (Sequencing of QRDRs) F->G Confirm resistance

Caption: Experimental workflow for assessing cross-resistance.

Detailed Experimental Protocols

The following protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions and bacterial species.

Bacterial Strains

A well-curated panel of bacterial strains is the cornerstone of a robust cross-resistance study. This should include both wild-type, susceptible strains and strains with defined resistance mechanisms.

Table 2: Example Bacterial Strain Panel

OrganismStrain IDRelevant Genotype/PhenotypeRationale
Escherichia coliATCC 25922Wild-Type (Susceptible)Standard Gram-negative quality control strain.
Escherichia coli(Isogenic Pair)Wild-TypeTo serve as a baseline for a lab-generated mutant.
Escherichia coli(Isogenic Pair)GyrA (S83L)Common target-site mutation conferring fluoroquinolone resistance.
Staphylococcus aureusATCC 29213Wild-Type (Susceptible)Standard Gram-positive quality control strain.
Staphylococcus aureus(Isogenic Pair)Wild-TypeTo serve as a baseline for a lab-generated mutant.
Staphylococcus aureus(Isogenic Pair)NorA overexpressionEfflux-mediated resistance.
Pseudomonas aeruginosaPAO1Wild-Type (Susceptible)Important opportunistic pathogen with intrinsic and acquired resistance mechanisms.
Klebsiella pneumoniae(Clinical Isolate)qnrS-positivePlasmid-mediated resistance.

It is highly recommended to create a panel of strains with defined resistance genotypes in a uniform genetic background to isolate the effect of specific resistance mechanisms[5][6].

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent[7].

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid and comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism[8]. This can be determined by visual inspection or using a plate reader.

Spontaneous Resistant Mutant Selection

This experiment helps to predict the frequency at which resistance to the test compound may arise and the nature of the mutations involved[9].

Protocol: Single-Step Spontaneous Mutation Frequency Assay

  • Preparation of High-Density Inoculum:

    • Grow an overnight culture of a susceptible parent strain (e.g., E. coli ATCC 25922) in broth.

    • Concentrate the cells by centrifugation and resuspend in a small volume of saline to achieve a high density (e.g., 10¹⁰ CFU/mL).

    • Determine the exact viable count by plating serial dilutions on non-selective agar.

  • Plating on Selective Media:

    • Prepare Mueller-Hinton agar plates containing the test compound at concentrations of 4x, 8x, and 16x the baseline MIC.

    • Spread a known volume (e.g., 100 µL) of the high-density inoculum onto the selective plates.

  • Incubation and Enumeration:

    • Incubate the plates at 35-37°C for 48-72 hours.

    • Count the number of colonies that appear on the selective plates.

  • Calculation of Mutation Frequency:

    • The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

  • Characterization of Mutants:

    • Isolate several resistant colonies and confirm their resistance by re-determining the MIC. A stable mutant should exhibit an MIC at least 4-fold higher than the parent strain.

    • Perform DNA sequencing of the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify any target-site mutations.

Data Interpretation and Expected Outcomes

The data generated from these experiments should be compiled into clear, comparative tables.

Table 3: Example Data Summary for Cross-Resistance Analysis

OrganismResistance MechanismMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of LevofloxacinMIC (µg/mL) of MoxifloxacinMIC (µg/mL) of Test CompoundFold-Change vs. Wild-Type (Test Compound)
E. coliWild-Type0.0150.030.060.03-
E. coliGyrA (S83L)0.5110.7525
S. aureusWild-Type0.250.50.1250.25-
S. aureusNorA overexpression240.5312

Interpretation:

  • Complete Cross-Resistance: If the MICs of the test compound increase significantly (typically ≥4-fold) against strains resistant to the comparator fluoroquinolones, it indicates complete cross-resistance. This suggests that the existing resistance mechanisms are effective against the new compound.

  • Partial Cross-Resistance: A moderate increase in the MIC of the test compound against resistant strains may indicate partial cross-resistance. The compound might be less affected by certain resistance mechanisms than the comparators.

  • No Cross-Resistance: If the test compound retains its activity against strains that are resistant to the comparators, it suggests a lack of cross-resistance. This is a highly desirable outcome, as it may indicate a novel mechanism of action or an ability to evade common resistance pathways.

The results from the spontaneous mutation frequency studies will provide insights into the propensity for resistance development. A low mutation frequency is favorable. Identification of mutations in the QRDRs of gyrase or topoisomerase IV would provide strong evidence that the test compound shares the same targets as other quinolones.

G cluster_0 Resistance Mechanisms Target Mutation Target Mutation Altered GyrA/ParC subunits Efflux Pump Efflux Pump Overexpression Active removal of drug Plasmid-Mediated Plasmid-Mediated Qnr protein protection Test Compound Test Compound Test Compound->Target Mutation is affected by Test Compound->Efflux Pump is affected by Test Compound->Plasmid-Mediated may be affected by

Caption: Relationship between test compound and resistance mechanisms.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of cross-resistance for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid. By employing a panel of well-characterized bacterial strains, standardized susceptibility testing methods, and mutant selection studies, researchers can generate the critical data needed to assess the potential of this novel compound in the face of existing quinolone resistance. A thorough understanding of its cross-resistance profile is an indispensable step in the journey of antibiotic drug discovery and development.

References

  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Antimicrobial Agents and Chemotherapy, 45(1), 8-21. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 61(suppl_2), S69–S76. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Schroeder, G., & Brooks, B. D. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5638. [Link]

  • Tang, K., & Zhao, H. (2023). Quinolone antibiotics: resistance and therapy. Infection and Drug Resistance, 16, 829–843. [Link]

  • O'Neill, A. J., & Chopra, I. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy, 76(5), 1234–1239. [Link]

  • Farha, M. A., & Brown, E. D. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. PubMed, 33979216. [Link]

  • Forbes, S., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(11), 3658-3668. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Szybalski, W., & Bryson, V. (1957). Cross-Resistance Studies and Antibiotic Identification. Applied Microbiology, 5(2), 109-113. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Al-Ostath, A. I., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(20), 6937. [Link]

  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(12), 100754. [Link]

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. [Link]

  • Kapustíková, I., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(7), 2251-2259. [Link]

  • Al-Ostath, A. I., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • Chem-Space. (n.d.). 6-Fluoro-4-methoxy-quinoline-2-carboxylic acid. [Link]

  • Kolyva, A. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16065. [Link]

  • White, S. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(5), 4248-4264. [Link]

  • Al-Majid, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

  • Merck KGaA, et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. [Link]

  • LaVoie, E. J., et al. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research/Genetic Toxicology, 136(3), 235-243. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Abstract 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its targeted synthesis presents a number of strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its targeted synthesis presents a number of strategic challenges in controlling regioselectivity and achieving high efficiency. This comprehensive guide provides a comparative analysis of three plausible synthetic routes to this target molecule: the Friedländer synthesis, the Combes-Beyer quinoline synthesis, and a modified Pfitzinger reaction. Each route is critically evaluated based on the accessibility of starting materials, reaction conditions, scalability, and potential yield, supported by established chemical principles and analogous literature precedents. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most appropriate strategy for their specific needs.

Introduction: The Significance of Substituted Quinolines

The quinoline nucleus is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities.[1] The specific substitution pattern of 6-fluoro, 4-methoxy, and 8-methyl on the quinoline-2-carboxylic acid core is designed to modulate the physicochemical properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. The fluorine atom can improve metabolic stability and binding affinity, while the methoxy and methyl groups can influence solubility and steric interactions with biological targets. The carboxylic acid at the 2-position provides a handle for further derivatization, such as amide bond formation, to create a library of potential drug candidates.

Given the importance of this scaffold, the development of an efficient and scalable synthetic route is of paramount importance. This guide will benchmark three distinct and logical synthetic approaches to 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid.

Comparative Analysis of Synthetic Routes

This section will delve into the specifics of three proposed synthetic routes, outlining the starting materials, key transformations, and a critical evaluation of the strengths and weaknesses of each approach.

Route 1: The Friedländer Synthesis Approach

The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For the synthesis of our target molecule, a plausible pathway involves the reaction of a substituted 2-aminoacetophenone with pyruvic acid.

Proposed Synthetic Pathway:

Friedlander_Synthesis start 2-Ethynyl-4-fluoro-6-methylaniline step1 Hydration start->step1 H2O, Acid intermediate1 2-Amino-5-fluoro-3-methylacetophenone step1->intermediate1 step2 Friedländer Condensation (Pyruvic Acid, Base) intermediate1->step2 intermediate2 6-Fluoro-4-hydroxy-8-methylquinoline-2-carboxylic acid step2->intermediate2 step3 Chlorination (POCl3) intermediate2->step3 intermediate3 4-Chloro-6-fluoro-8-methylquinoline-2-carboxylic acid ester step3->intermediate3 step4 Methoxylation (NaOMe, MeOH) intermediate3->step4 intermediate4 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid ester step4->intermediate4 step5 Hydrolysis intermediate4->step5 1. NaOH 2. H3O+ product 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid step5->product

Caption: Proposed Friedländer synthesis route to the target molecule.

In-Depth Analysis:

  • Starting Material Accessibility: The key starting material, 2-amino-5-fluoro-3-methylacetophenone, can be synthesized from 2-ethynyl-4-fluoro-6-methylaniline via an acid-catalyzed hydration.[4] While not commercially available in large quantities, its synthesis is feasible.

  • Key Transformation: The core of this route is the Friedländer condensation of the amino-ketone with pyruvic acid to directly install the 2-carboxylic acid functionality and form the quinoline ring. This reaction is typically base-catalyzed.[3]

  • Introduction of the 4-Methoxy Group: This route initially yields a 4-hydroxyquinoline derivative. The conversion to the desired 4-methoxy group requires a two-step process: chlorination of the hydroxyl group, followed by nucleophilic substitution with sodium methoxide.[5] This adds to the overall step count.

  • Potential Challenges: The initial synthesis of the substituted 2-aminoacetophenone adds steps to the overall process. The chlorination and methoxylation steps may require careful optimization to achieve high yields.

  • Synthetic Efficiency: While the Friedländer reaction itself can be high-yielding, the multi-step nature of this route, including the synthesis of the starting material and the subsequent modification of the 4-position, may lower the overall yield.

Experimental Protocol: Friedländer Condensation (General)

  • To a solution of the 2-amino-5-fluoro-3-methylacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add pyruvic acid (1.2 eq) and a base such as sodium hydroxide or potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-2-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Route 2: The Combes-Beyer Synthesis Approach

The Combes synthesis traditionally involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] A variation, often referred to as the Combes-Beyer synthesis, utilizes a β-ketoester, which leads to the formation of a 4-hydroxyquinoline.[7] This route offers a different strategic approach to our target molecule.

Proposed Synthetic Pathway:

Combes_Beyer_Synthesis start 4-Fluoro-2-methylaniline step1 Combes-Beyer Condensation (Diethyl acetylmalonate, Acid) start->step1 intermediate1 Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-2-carboxylate step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 Ethyl 4-chloro-6-fluoro-8-methylquinoline-2-carboxylate step2->intermediate2 step3 Methoxylation (NaOMe, MeOH) intermediate2->step3 intermediate3 Ethyl 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylate step3->intermediate3 step4 Hydrolysis intermediate3->step4 1. NaOH 2. H3O+ product 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid step4->product

Caption: Proposed Combes-Beyer synthesis route to the target molecule.

In-Depth Analysis:

  • Starting Material Accessibility: This route begins with the commercially available and relatively inexpensive 4-fluoro-2-methylaniline.[8] Diethyl acetylmalonate is also a readily available reagent.

  • Key Transformation: The acid-catalyzed condensation of the aniline with the β-ketoester directly forms the quinoline ring with the desired substitution pattern at positions 6 and 8, and a precursor to the 2-carboxylic acid at position 2.

  • Introduction of the 4-Methoxy Group: Similar to the Friedländer approach, this route initially yields a 4-hydroxyquinoline derivative, necessitating a subsequent two-step chlorination and methoxylation sequence.[9]

  • Potential Challenges: The Combes reaction can sometimes lead to regioisomeric mixtures if the aniline is unsymmetrically substituted, although in this case, the cyclization is expected to be directed by the methyl group. The harsh acidic conditions and high temperatures often required can be a limitation for sensitive substrates.

  • Synthetic Efficiency: The use of readily available starting materials is a significant advantage. The overall efficiency will depend on the yields of the four-step sequence.

Experimental Protocol: Combes-Beyer Condensation (General)

  • To a mixture of 4-fluoro-2-methylaniline (1.0 eq) and diethyl acetylmalonate (1.1 eq), add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture at a high temperature (typically >150 °C) for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the 4-hydroxyquinoline product.

  • Collect the solid by filtration, wash with water, and dry.

Route 3: The Modified Pfitzinger Reaction Approach

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid.[10] To obtain our target 2-carboxylic acid, a modified approach starting from a suitably substituted isatin and a reagent that can provide the remaining two carbons of the pyridine ring is proposed.

Proposed Synthetic Pathway:

Pfitzinger_Synthesis start 4-Fluoro-2-methylaniline step1 Isatin Synthesis start->step1 intermediate1 5-Fluoro-7-methylisatin step1->intermediate1 step2 Pfitzinger-type Reaction (e.g., with a stabilized ylide) intermediate1->step2 intermediate2 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative step2->intermediate2 step3 Methoxylation intermediate2->step3 1. Chlorination (POCl3) 2. NaOMe, MeOH 3. Hydrolysis product 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid step3->product

Caption: Proposed modified Pfitzinger synthesis route.

In-Depth Analysis:

  • Starting Material Accessibility: This route also starts with the readily available 4-fluoro-2-methylaniline. The synthesis of the required 5-fluoro-7-methylisatin from this aniline is a known process.

  • Key Transformation: The crucial step is a modified Pfitzinger-type reaction. Instead of a simple carbonyl compound, a reagent such as a stabilized Wittig ylide or a related two-carbon synthon would be required to form the pyridine ring and introduce the 2-carboxylic acid precursor.

  • Introduction of the 4-Methoxy Group: This route would likely yield a 4-oxo (or 4-hydroxy) quinoline derivative, again requiring a subsequent chlorination and methoxylation sequence.

  • Potential Challenges: The development of a high-yielding and regioselective Pfitzinger-type reaction to give the desired 2-substituted quinoline is the main challenge. The synthesis of the isatin intermediate adds a step to the overall sequence.

  • Synthetic Efficiency: The convergence of this route is appealing, but the novelty of the key transformation introduces a higher degree of risk and may require significant optimization.

Experimental Protocol: Isatin Synthesis (General - Sandmeyer)

  • Diazotize 4-fluoro-2-methylaniline using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

  • React the resulting diazonium salt with a solution of chloral hydrate and hydroxylamine to form an isonitrosoacetanilide.

  • Cyclize the isonitrosoacetanilide in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-fluoro-7-methylisatin.

Data Summary and Comparison

Parameter Route 1: Friedländer Synthesis Route 2: Combes-Beyer Synthesis Route 3: Modified Pfitzinger Reaction
Starting Materials 2-Ethynyl-4-fluoro-6-methylaniline, Pyruvic Acid4-Fluoro-2-methylaniline, Diethyl acetylmalonate4-Fluoro-2-methylaniline, Chloral Hydrate, Hydroxylamine
Key Advantages Direct formation of the 2-carboxylic acid functionality.Utilizes readily available and inexpensive starting materials.Convergent approach.
Key Disadvantages Requires synthesis of a specialized starting material; multi-step conversion of the 4-hydroxy group.Harsh reaction conditions (strong acid, high temperature); multi-step conversion of the 4-hydroxy group.Requires development of a non-standard Pfitzinger reaction; multi-step synthesis of isatin.
Estimated # of Steps ~6 steps~4 steps~5 steps
Potential Yield ModerateModerate to GoodVariable (dependent on key step)
Scalability ModerateGoodPotentially challenging to scale the key reaction.

Conclusion and Recommendation

Based on the analysis of the three proposed synthetic routes, the Combes-Beyer synthesis (Route 2) emerges as the most promising approach for the efficient synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, particularly for larger-scale production. This recommendation is based on the use of readily available and cost-effective starting materials, which is a critical factor in drug development. While the reaction conditions can be harsh, they are well-precedented and amenable to optimization.

The Friedländer synthesis (Route 1) represents a viable alternative, especially if the required 2-amino-5-fluoro-3-methylacetophenone can be synthesized efficiently. Its primary advantage is the direct installation of the 2-carboxylic acid group.

The modified Pfitzinger reaction (Route 3) is the most speculative of the three and would require significant research and development to establish a reliable protocol for the key transformation. However, for the exploration of novel synthetic methodologies, this route offers an intriguing avenue for investigation.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale, available resources, and timeline. This guide provides a solid foundation for making an informed decision and for the further development of an optimized synthesis of this important quinoline derivative.

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Gondru, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24863-24883. [Link]

  • Hamed, R. B., et al. (2021). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. Angewandte Chemie International Edition, 60(38), 20857-20861. [Link]

  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. [Link]

  • Kumar, A., & Sharma, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 233-250. [Link]

  • Ali, M. M., & Ismail, R. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100814. [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. [Link]

  • Wikipedia. Doebner reaction. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Name Reactions in Organic Synthesis. Doebner Reaction. [Link]

  • Organic Chemistry. Doebner Quinoline Synthesis Mechanism. [Link]

  • ResearchGate. Combes quinoline synthesis. [Link]

  • ScholarWorks@BGSU. 8-Methoxy-4-(4-Methoxyphenyl)Quinoline. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Sloop, J. C. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(3), 1344-1347. [Link]

  • ResearchGate. Friedländer quinoline synthesis. [Link]

  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Li, Y., et al. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(15), 5865-5871. [Link]

  • Marco-Contelles, J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Google Patents. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Marco-Contelles, J. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2581-2623. [Link]

  • Semantic Scholar. Combes quinoline synthesis. [Link]

  • CoLab.ws. Combes quinoline synthesis. [Link]

  • Chem-Station. コンベス キノリン合成 Combes Quinoline Synthesis. [Link]

  • ACS Publications. Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ResearchGate. Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

As a Senior Application Scientist, I have developed this operational guide to bridge the gap between basic safety data sheets and real-world laboratory execution. Handling 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this operational guide to bridge the gap between basic safety data sheets and real-world laboratory execution. Handling 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS: 1338661-72-5) requires precision[1][2]. Because this is a highly specialized fluorinated quinoline derivative utilized in advanced drug discovery, specific toxicological data can be scarce. Therefore, this safety framework is rigorously extrapolated from the validated hazard profiles of its core structural analogs, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, ensuring a self-validating and highly protective protocol[3][4].

Mechanistic Hazard Assessment & Causality

Understanding why a chemical is hazardous is the foundational step in risk mitigation.

  • Dermal & Ocular Irritation: The base quinoline-carboxylic acid scaffold is a known Category 2 skin and serious eye irritant ()[3][4]. The addition of a lipophilic methoxy group and a highly electronegative fluorine atom increases the molecule's overall lipophilicity. This structural modification enhances its ability to penetrate the stratum corneum (the skin's outermost layer), making strict dermal protection non-negotiable.

  • Respiratory Toxicity: Like many crystalline organic acids, aerosolized dust from this compound acts as a severe respiratory tract irritant (STOT SE 3) ()[4]. Inhalation of these micro-particles causes immediate inflammation of the mucous membranes[5].

Essential Personal Protective Equipment (PPE) Matrix

A comprehensive defense strategy relies on selecting equipment based on chemical compatibility and physical state.

Personal Protective EquipmentSpecification & StandardProtection LevelScientific Causality & Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374)PrimaryPrevents dermal absorption; nitrile offers superior resistance to lipophilic fluorinated aromatic compounds compared to latex[6].
Eye Protection Chemical splash goggles (OSHA 29 CFR 1910.133)PrimaryProtects against corneal irritation and micro-abrasions from acidic dust or aerosolized solvent particles[3][5].
Respiratory Protection N95 / FFP2 Particulate RespiratorTask-DependentMandatory during powder weighing to prevent inhalation of irritating micro-particles that cause mucous membrane inflammation[5].
Body Protection Flame-retardant, chemical-resistant lab coatPrimaryShields personal clothing from contamination and minimizes static discharge risks when handling dry powders[5].

Step-by-Step Experimental & Handling Methodologies

Protocol A: Safe Weighing and Solution Preparation
  • Engineering Controls: Conduct all handling within a certified chemical fume hood maintaining a face velocity of 80-100 feet per minute (fpm) to ensure airborne particulates are drawn away from the operator[5].

  • Static Mitigation: Fluorinated organic powders are highly prone to accumulating static charge, which can lead to sudden aerosolization or repulsion from the spatula. Utilize an anti-static weighing boat and pass an ionizing bar over the workspace prior to opening the reagent container.

  • Dispensing: Don all primary PPE. Using a clean, dry stainless-steel spatula, carefully transfer the 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid[1]. Minimize the vertical drop height to prevent the generation of dust plumes.

  • Dissolution: Quinoline-carboxylic acids generally exhibit poor aqueous solubility. When dissolving the compound in organic solvents (e.g., DMSO, DMF), add the solid to the solvent slowly while stirring gently. Never forcefully pipette solvent directly onto the dry powder, as this rapidly generates hazardous aerosols.

Protocol B: Decontamination and Spill Response
  • Isolation & Containment: In the event of a powder spill, immediately restrict access to the area. Do not use dry sweeping, which will aerosolize the irritant into the breathing zone[4][5].

  • Damp Cleanup: Cover the powder spill with absorbent paper towels lightly dampened with water or a mild compatible solvent to trap the particulates.

  • Chemical Neutralization: Wipe the contaminated surface with a 5% sodium bicarbonate ( NaHCO3​ ) solution. The mild base will neutralize the residual carboxylic acid functionalities, converting them into highly water-soluble sodium salts that are easily wiped away. Follow with a final distilled water rinse.

  • Waste Segregation: Transfer all cleanup materials into a designated solid hazardous waste bin.

Protocol C: Compliant Disposal Plan

The presence of the fluorine atom dictates strict disposal pathways to prevent environmental contamination and the generation of toxic byproducts.

  • Liquid Waste: All organic solvent waste containing this compound must be deposited in a clearly labeled "Halogenated Organic Waste" carboy. Halogenated waste requires specialized high-temperature incineration to safely break the strong C-F bonds and scrub the resulting hydrogen fluoride (HF) gas[4].

  • Solid Waste: Empty reagent vials, contaminated nitrile gloves, and weighing boats must be treated as solid hazardous waste and sent for regulated chemical incineration[3].

Operational Workflow Visualization

G Start Start: Chemical Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Weighing Anti-Static Weighing Avoid Dust Generation Hood->Weighing Reaction Dissolution / Reaction (Use appropriate solvent) Weighing->Reaction Spill Spill Occurs? Reaction->Spill Decon Damp Wipe & Neutralize (5% NaHCO3) Spill->Decon Yes Waste Waste Segregation Spill->Waste No Decon->Waste Halogenated Halogenated Organic Waste (High-Temp Incineration) Waste->Halogenated Liquid SolidWaste Solid Hazardous Waste Waste->SolidWaste Solid End Safe Completion Halogenated->End SolidWaste->End

Workflow for the safe handling, spill response, and disposal of fluorinated quinoline derivatives.

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Quinoxalinecarboxylic acid." Available at: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 2
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.